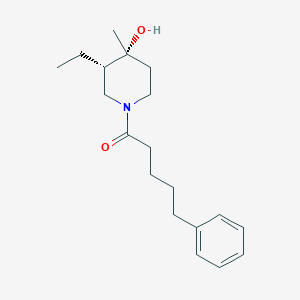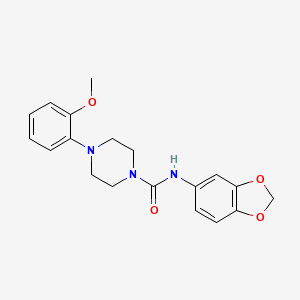![molecular formula C20H23ClN4O B5441056 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5441056.png)
4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. It has been extensively studied for its potential therapeutic applications due to its unique structure and mechanism of action.
Mécanisme D'action
The exact mechanism of action of 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a key role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole increases intracellular levels of cAMP and cGMP, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole are diverse and complex. In addition to its anti-cancer and anti-inflammatory effects, it has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole is its potent and selective inhibition of PDE10A. This makes it a valuable tool for studying the role of PDE10A in various cellular processes. However, one of the limitations of using 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several potential future directions for research on 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new derivatives of 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole involves several steps. One of the most commonly used methods involves the reaction of 4-chloro-1-methyl-1H-indazole-3-carboxylic acid with 3-(3-pyridinylmethoxy)-1-piperidine methanol in the presence of a coupling agent such as HATU or EDCI. The resulting intermediate is then treated with a base such as sodium hydride to yield the final product.
Applications De Recherche Scientifique
4-chloro-1-methyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
4-chloro-1-methyl-3-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-24-19-8-2-7-17(21)20(19)18(23-24)13-25-10-4-6-16(12-25)26-14-15-5-3-9-22-11-15/h2-3,5,7-9,11,16H,4,6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIGUFWOBBFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)CN3CCCC(C3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440996.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5441005.png)
![2-[2-(4-ethylphenyl)vinyl]-8-quinolinol](/img/structure/B5441009.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5441015.png)
![[3-benzyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-3-yl]methanol](/img/structure/B5441018.png)
![2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5441024.png)
![1-isobutyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5441033.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441034.png)
![N-(5-{[(2-methoxyphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5441035.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5441042.png)
![methyl (4-{[1-(5-chloro-2-nitrophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5441051.png)
